1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide is a useful research compound. Its molecular formula is C13H18FN3O and its molecular weight is 251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation for In Vivo Studies
The synthesis and biological evaluation of derivatives of this compound have been pursued for potential in vivo studies of acetylcholinesterase (AChE). One study involved the synthesis and evaluation of an analog, aiming for use in imaging studies related to acetylcholinesterase activity in the brain. However, the compound demonstrated nonspecific distribution in brain regions, suggesting limitations for its intended use despite potent in vitro activity (Lee et al., 2000).
Metabolism Studies of Radiotracers
Research has also focused on the metabolism studies of radiotracers that include the fluorobenzyl-piperidine moiety. These studies provide insights into the in vitro and in vivo metabolism of acetylcholinesterase inhibitors, contributing to the development of more effective radiotracers for imaging purposes (Lee et al., 2001).
Isotopomer Synthesis for Scientific Research
The preparation of isotopomers of derivatives, through methods such as the Grignard reaction and catalytic H/D exchange, has been detailed. These methods allow for the production of isotopically labeled compounds for use in various scientific investigations, including pharmacokinetics and metabolic studies (Proszenyák et al., 2005).
Anti-Alzheimer's Activity
A series of N-benzylated derivatives were synthesized and evaluated for anti-Alzheimer's activity, inspired by the structure of donepezil, a major drug for Alzheimer's disease management. Some compounds showed excellent anti-Alzheimer's profiles, indicating the potential therapeutic applications of these derivatives (Gupta et al., 2020).
Mechanism of Action
Target of Action
A structurally similar compound, d-phenylalanyl-n-(3-fluorobenzyl)-l-prolinamide, has been reported to target prothrombin . Prothrombin is a protein involved in the coagulation cascade, playing a crucial role in blood clotting.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target protein .
Biochemical Pathways
If it indeed targets prothrombin like its structurally similar compound, it may affect the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .
Result of Action
If it targets prothrombin, it may influence the process of blood clotting .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c14-12-3-1-2-10(8-12)9-17-6-4-11(5-7-17)13(18)16-15/h1-3,8,11H,4-7,9,15H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMWRAMRJNBVRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)CC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382424 |
Source
|
Record name | 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-70-5 |
Source
|
Record name | 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.